molecular formula C11H6ClF3N2O2S B1436258 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylic acid CAS No. 1823182-73-5

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylic acid

Cat. No.: B1436258
CAS No.: 1823182-73-5
M. Wt: 322.69 g/mol
InChI Key: KJBFEPGLDWEBED-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylic acid is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, a chloro substituent, and a thiazole ring. This compound is notable for its unique chemical structure, which imparts distinct physicochemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with thiazole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl and chloro groups enhance its binding affinity to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-methylpyridine

Uniqueness

Compared to similar compounds, 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylic acid is unique due to the presence of both a thiazole ring and a carboxylic acid group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O2S/c1-4-7(10(18)19)17-9(20-4)8-6(12)2-5(3-16-8)11(13,14)15/h2-3H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBFEPGLDWEBED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901133350
Record name 4-Thiazolecarboxylic acid, 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823182-73-5
Record name 4-Thiazolecarboxylic acid, 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823182-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolecarboxylic acid, 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylic acid
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2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylic acid
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2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylic acid
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2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylic acid
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2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylic acid
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2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylic acid

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